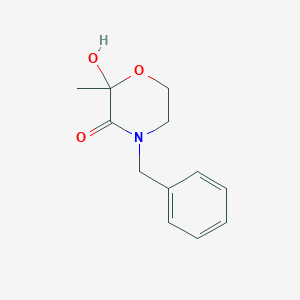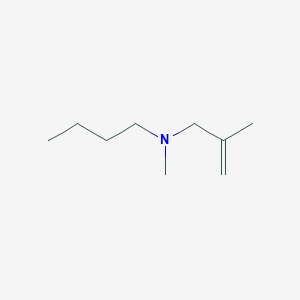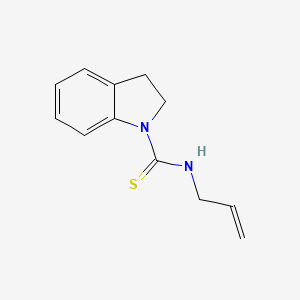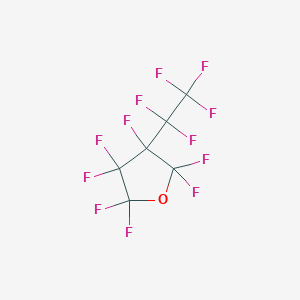
3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is known for its unique structure, which includes a morpholinone ring substituted with hydroxy, methyl, and phenylmethyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- involves several steps. One common method includes the reaction of morpholine with benzyl chloride to form N-benzylmorpholine. This intermediate is then oxidized to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where halogens or other nucleophiles replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing or reducing agents like potassium permanganate and hydrogen gas .
Scientific Research Applications
3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- can be compared with other similar compounds, such as:
2-Hydroxy-4-(phenylmethyl)-3-morpholinone: This compound has a similar structure but lacks the methyl group at the 2-position.
3-Morpholinone, 2-hydroxy-4-methyl-2-phenyl-: This compound has a different substitution pattern, with the phenyl group at the 2-position instead of the 4-position.
The uniqueness of 3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61636-36-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-benzyl-2-hydroxy-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H15NO3/c1-12(15)11(14)13(7-8-16-12)9-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3 |
InChI Key |
DXZDHRXUTGHUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(CCO1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid](/img/structure/B14574780.png)
![2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite](/img/structure/B14574781.png)




![4-Nitroso-2-phenyl-3,5-dihydro[1,2,3]triazolo[4,5-f]indazol-8(2H)-one](/img/structure/B14574826.png)


![1H-Indole, 1-methyl-5-[3-(1-piperidinyl)-1-propynyl]-](/img/structure/B14574840.png)



![9-(Acetyloxy)-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14574850.png)
